2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzo[d]thiazole moiety, a triazole ring, and a piperidine ring
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S3/c1-21-11-18-20-16(21)28(24,25)12-6-8-22(9-7-12)15(23)10-26-17-19-13-4-2-3-5-14(13)27-17/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHPJUSTXMJXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Triazole Ring: The triazole ring can be introduced via a click reaction, typically involving an azide and an alkyne in the presence of a copper catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction or by hydrogenation of a pyridine derivative.
Final Coupling: The final step involves coupling the benzo[d]thiazole moiety with the triazole-piperidine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The triazole-linked sulfonyl group (-SO₂-) on the piperidine ring is susceptible to nucleophilic attack due to its electron-withdrawing nature.
Mechanistic Insight :
The sulfonyl group acts as a leaving group under basic conditions, facilitating substitution with amines or alcohols. For example, reaction with ethanolamine derivatives yields hydroxylethyl sulfonamides ( ).
Reduction of the Ketone Group
The ethanone (ketone) group undergoes reduction to form secondary alcohols or alkanes.
Research Note :
The ketone’s electronic environment (adjacent to sulfur and piperidine) may influence reduction rates. Steric hindrance from the piperidine ring can slow hydrogenation ( ).
Electrophilic Substitution on Benzothiazole
The benzothiazole’s electron-rich aromatic system participates in electrophilic reactions.
Key Finding :
Electrophilic attack occurs preferentially at the 5- and 6-positions of the benzothiazole ring due to resonance stabilization ( ).
Triazole Ring Functionalization
The 4-methyl-4H-1,2,4-triazole ring undergoes alkylation or coordination-driven reactions.
Mechanistic Insight :
The triazole’s nitrogen atoms act as ligands in palladium-catalyzed cross-couplings, enabling C–H activation ( ).
Piperidine Ring Reactions
The piperidine moiety undergoes alkylation, acylation, or ring-opening.
| Reaction Type | Conditions/Reagents | Outcome/Product | Source |
|---|---|---|---|
| N-Alkylation | Alkyl bromides, DIPEA | Quaternary ammonium derivatives | |
| Acylation | Acetyl chloride, pyridine | Acetylated piperidine intermediates |
Research Note :
Steric effects from the sulfonyltriazole group limit reactivity at the piperidine nitrogen ( ).
Oxidation of Thioether Linkage
The benzothiazol-2-ylsulfanyl (-S-) group is oxidized to sulfoxides or sulfones.
| Reaction Type | Conditions/Reagents | Outcome/Product | Source |
|---|---|---|---|
| Mild Oxidation | H₂O₂, CH₃COOH | Sulfoxide formation | |
| Strong Oxidation | KMnO₄, H₂SO₄ | Sulfone derivatives |
Mechanistic Insight :
Oxidation proceeds via radical intermediates, with sulfone formation requiring harsh conditions ( ).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of aromatic systems.
Key Finding :
The benzothiazole’s C2 position shows higher reactivity in cross-couplings due to directing effects ( ).
Cycloaddition Reactions
The ketone and triazole groups participate in [3+2] or [4+2] cycloadditions.
| Reaction Type | Conditions/Reagents | Outcome/Product | Source |
|---|---|---|---|
| Huigsen Cycloaddition | Azides, Cu(I) | Triazolo-fused derivatives | |
| Diels-Alder | Dienes, heat | Six-membered cyclohexene adducts |
Research Note :
Steric bulk from the piperidine ring may hinder cycloaddition regioselectivity ( ).
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or infectious diseases.
Biological Research: The compound can be used as a probe to study biological pathways involving the benzo[d]thiazole and triazole moieties.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety may interact with protein kinases, while the triazole ring could inhibit specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-ylthio)-1-(4-piperidin-1-yl)ethanone: Lacks the triazole ring.
1-(4-(benzo[d]thiazol-2-ylthio)piperidin-1-yl)-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone: Different positioning of the triazole and piperidine rings.
Uniqueness
The presence of both the benzo[d]thiazole and triazole moieties in 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one represents a novel class of bioactive molecules that combine the pharmacological properties of benzothiazole, triazole, and piperidine moieties. This article explores its biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Benzothiazole : Known for its antimicrobial properties.
- Triazole : Associated with antifungal activity and enzyme inhibition.
- Piperidine : Often linked to analgesic and anti-inflammatory effects.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the benzothiazole and triazole rings followed by the introduction of the piperidine moiety. Techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of similar benzothiazole derivatives. For instance:
- Compounds bearing the benzothiazole moiety have demonstrated moderate to significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(Benzothiazole) | S. aureus | 15 |
| 2-(Benzothiazole) | E. coli | 12 |
| 2-(Benzothiazole) + Triazole | Klebsiella pneumoniae | 18 |
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For example:
- A study found that derivatives of 2-mercaptobenzothiazoles showed significant analgesic effects comparable to standard drugs like diclofenac sodium .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission . The IC50 values for related compounds often fall within a range showing moderate to strong inhibition.
Case Studies
- Antimicrobial Screening : In a study involving various synthesized benzothiazole derivatives, compounds were screened against multiple bacterial strains. The results indicated that certain derivatives showed enhanced activity against resistant strains .
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibitory effects of similar compounds, revealing promising results against urease and AChE, suggesting potential applications in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing byproduct formation?
- Methodological Answer : Utilize Thin-Layer Chromatography (TLC) to monitor reaction progress in real-time, as described in for analogous sulfonyl-piperidine derivatives. Adjust stoichiometric ratios of the benzothiazole and triazole-sulfonyl-piperidine precursors to reduce side reactions. Introduce ice-cold NaOH during workup to precipitate the product selectively, minimizing impurities .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Combine ¹H/¹³C-NMR to verify proton and carbon environments (e.g., sulfonyl and piperidine groups) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. Cross-reference with IR spectroscopy to identify functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzothiazole (C-S, ~600–700 cm⁻¹), as demonstrated in for related piperazine derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies by incubating the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Analyze degradation products via LC-MS and compare retention times to known impurities (e.g., desulfonated or hydrolyzed derivatives). Reference for impurity profiling protocols in sulfonamide-containing compounds .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : If NMR signals overlap (e.g., piperidine protons), use 2D-COSY or HSQC to resolve coupling patterns. For ambiguous mass fragments, employ tandem MS/MS to trace dissociation pathways. Cross-validate with computational tools (e.g., DFT calculations for predicted spectra), as applied in for pyrazole derivatives .
Q. How to design experiments for evaluating structure-activity relationships (SAR) of this compound’s analogs?
- Methodological Answer : Synthesize derivatives with modifications to the benzothiazole (e.g., halogenation) or triazole (e.g., substituent variation) moieties. Use in vitro assays (e.g., enzyme inhibition) to correlate activity with electronic/hydrophobic properties. provides a framework for SAR in triazole-piperazine hybrids via systematic substituent variation .
Q. What experimental approaches mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Transition from batch to continuous-flow chemistry () to enhance reproducibility and heat management. Optimize solvent systems (e.g., switch from THF to acetonitrile for better solubility) and employ catalytic reagents (e.g., Pd/C for deprotection steps) to reduce purification complexity .
Q. How to address discrepancies in biological activity data across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and include positive controls (e.g., known kinase inhibitors). Use statistical meta-analysis to identify outliers, as shown in for methodological consistency in academic studies. Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
